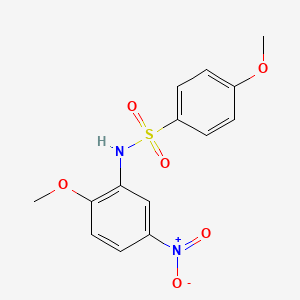

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Overview

Description

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential application as a biological probe. MNPS is a sulfonamide derivative that has a nitro group and a methoxy group attached to a benzene ring. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide binds to the active site of metalloproteases, which contains a zinc ion coordinated by histidine residues. The compound forms a stable complex with the zinc ion, thereby inhibiting the enzymatic activity of metalloproteases. The binding of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide to metalloproteases is reversible, and the compound can be displaced by other ligands that have a higher affinity for the protein target.

Biochemical and Physiological Effects

The inhibition of metalloproteases by 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the invasion and migration of cancer cells, which are processes that are mediated by metalloproteases. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are regulated by metalloproteases. In addition, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been shown to promote the differentiation of stem cells into osteoblasts, which are cells that are involved in bone formation.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several advantages as a biological probe for lab experiments. The compound is highly selective for metalloproteases and does not bind to other proteins or enzymes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be used as a fluorescent probe to visualize the distribution and localization of metalloproteases in cells and tissues. The compound is also stable and can be stored for long periods without degradation.

However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has some limitations as a biological probe. The compound has a relatively low potency and may require high concentrations to achieve significant inhibition of metalloproteases. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is also sensitive to the pH and ionic strength of the reaction buffer, which may affect its binding affinity for metalloproteases.

Future Directions

There are several future directions for the use of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide as a biological probe. One direction is the development of more potent analogs of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide that can achieve greater inhibition of metalloproteases at lower concentrations. Another direction is the application of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide in vivo to study the role of metalloproteases in disease models. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be conjugated to targeting molecules like antibodies or peptides to selectively deliver the compound to specific tissues or cells. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can also be used in combination with other drugs or therapies to enhance their efficacy.

In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential application as a biological probe. The compound selectively inhibits the activity of metalloproteases and has various biochemical and physiological effects. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several advantages as a biological probe but also has some limitations. There are several future directions for the use of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide in scientific research.

Synthesis Methods

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the nitration of anisole to form 2-methoxy-5-nitroanisole, which is then reacted with benzenesulfonyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide. The final product is purified through recrystallization using a suitable solvent.

Scientific Research Applications

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been used as a biological probe in scientific research due to its ability to selectively bind to a specific protein target. The compound has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological processes like tissue remodeling, angiogenesis, and inflammation. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has also been used as a fluorescent probe to visualize the distribution and localization of metalloproteases in cells and tissues.

properties

IUPAC Name |

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-9-10(16(17)18)3-8-14(13)22-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJDJOTJHGYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970932 | |

| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |

CAS RN |

5559-19-3 | |

| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)

![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)

![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)

![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)

![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)

![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)

![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)